molecular formula C15H14N4O B11444046 2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline

2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline

Cat. No.: B11444046
M. Wt: 266.30 g/mol
InChI Key: BAKPOBAVCBOWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline typically involves the condensation of 2-chloro-3-(2-methylphenoxy)quinoxaline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities and properties depending on the functional groups introduced .

Scientific Research Applications

2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline is unique due to its specific hydrazinyl and methylphenoxy substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development .

Biological Activity

2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family, known for its diverse biological activities. This compound has attracted attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential as a drug candidate.

  • Molecular Formula : C15H14N4O
  • Molecular Weight : 266.30 g/mol
  • IUPAC Name : [3-(2-methylphenoxy)quinoxalin-2-yl]hydrazine
  • InChI Key : BAKPOBAVCBOWJG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins. The compound interacts with molecular targets, leading to various biological effects:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and various protein kinases, which are crucial in cancer progression and inflammation .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)0.81 - 2.91
AnticancerHepG2 (liver cancer)0.81 - 2.91
AnticancerHCT-116 (colon cancer)0.81 - 2.91
AntibacterialStaphylococcus aureus0.25 - 1
AntibacterialEnterococcus faecium0.25 - 1
AntibacterialEnterococcus faecalis0.25 - 1

Study on Anticancer Activity

A study evaluated the anticancer efficacy of various quinoxaline derivatives, including this compound, against multiple cancer cell lines such as MCF-7, HepG2, and HCT-116. The results indicated significant growth inhibition, with some derivatives achieving over 88% inhibition at specific concentrations .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of quinoxaline derivatives against resistant bacterial strains. The study reported that this compound showed effective inhibition against MRSA and VRE (vancomycin-resistant Enterococcus), demonstrating its potential as a new antibacterial agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinoxaline derivatives indicates that modifications to the hydrazinyl group and phenoxy substituents can enhance biological activity. For instance, variations in substituents have been linked to increased potency against specific targets like COX-2 and EGFR (Epidermal Growth Factor Receptor) .

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

[3-(2-methylphenoxy)quinoxalin-2-yl]hydrazine

InChI

InChI=1S/C15H14N4O/c1-10-6-2-5-9-13(10)20-15-14(19-16)17-11-7-3-4-8-12(11)18-15/h2-9H,16H2,1H3,(H,17,19)

InChI Key

BAKPOBAVCBOWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.